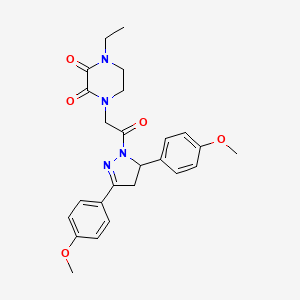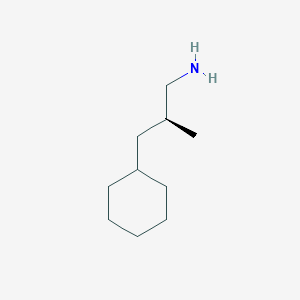
(2S)-3-Cyclohexyl-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-Cyclohexyl-2-methylpropan-1-amine, also known as CYT387, is a chemical compound that belongs to the class of amines. It is a synthetic compound that has been studied for its potential use in scientific research. CYT387 has been found to have a range of biochemical and physiological effects, which make it an interesting compound for further investigation.
Mecanismo De Acción
(2S)-3-Cyclohexyl-2-methylpropan-1-amine inhibits the activity of JAK1/2 by binding to the ATP-binding site of the enzymes. This prevents the enzymes from phosphorylating their downstream targets, which are involved in cell proliferation and survival. By inhibiting the activity of JAK1/2, (2S)-3-Cyclohexyl-2-methylpropan-1-amine can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
(2S)-3-Cyclohexyl-2-methylpropan-1-amine has been shown to have a range of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). (2S)-3-Cyclohexyl-2-methylpropan-1-amine has also been found to have immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-3-Cyclohexyl-2-methylpropan-1-amine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to be effective in inhibiting the growth of cancer cells, which makes it an interesting compound for further investigation. However, there are also some limitations to the use of (2S)-3-Cyclohexyl-2-methylpropan-1-amine in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of (2S)-3-Cyclohexyl-2-methylpropan-1-amine. One area of interest is the development of more potent and selective JAK inhibitors. Another area of interest is the investigation of the immunomodulatory effects of (2S)-3-Cyclohexyl-2-methylpropan-1-amine, which may have applications in the treatment of autoimmune diseases. Additionally, the combination of (2S)-3-Cyclohexyl-2-methylpropan-1-amine with other cancer therapies is an area of active investigation. Overall, (2S)-3-Cyclohexyl-2-methylpropan-1-amine has the potential to be a valuable tool in scientific research and may have applications in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of (2S)-3-Cyclohexyl-2-methylpropan-1-amine involves the reaction of 2-methylpropan-1-amine with cyclohexylcarbonyl chloride in the presence of a base. The reaction results in the formation of (2S)-3-Cyclohexyl-2-methylpropan-1-amine as a racemic mixture. The racemic mixture can be separated into its enantiomers using chiral chromatography.
Aplicaciones Científicas De Investigación
(2S)-3-Cyclohexyl-2-methylpropan-1-amine has been studied for its potential use in scientific research, particularly in the field of oncology. It has been found to inhibit the activity of Janus kinase 1 and 2 (JAK1/2), which are enzymes that play a role in the development and progression of certain cancers. (2S)-3-Cyclohexyl-2-methylpropan-1-amine has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
(2S)-3-cyclohexyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGVMMURYISEFJ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-Cyclohexyl-2-methylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

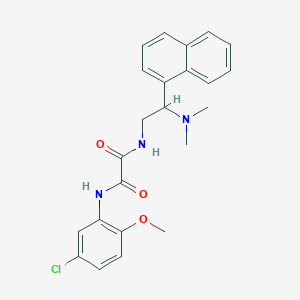
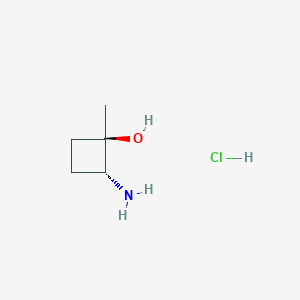

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide](/img/structure/B2656928.png)
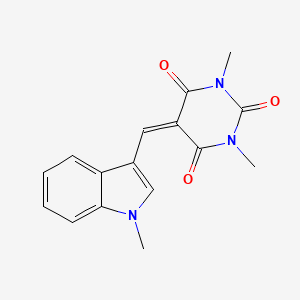
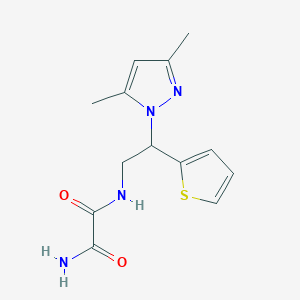
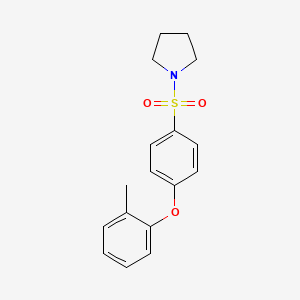
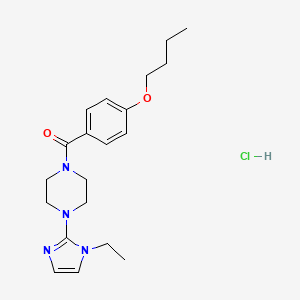



![1-(2-(3,4-Dimethylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656939.png)
![2,4-Dimethyl-6-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2656940.png)
